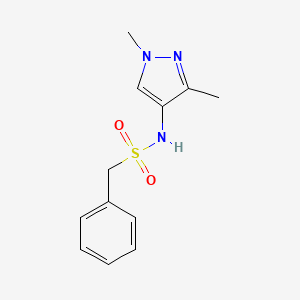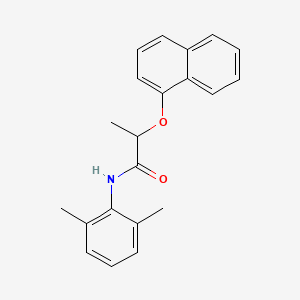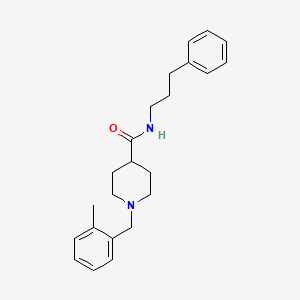![molecular formula C18H23N3O3S2 B4621946 N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide often involves complex chemical processes. For instance, benzenesulfonamide compounds containing piperazine heterocycles have been synthesized through reactions that emphasize the importance of selecting appropriate reagents and conditions to achieve the desired molecular architecture. Techniques such as density functional theory (DFT) have been used to optimize structures and study their molecular electrostatic potential and leading molecular orbital, demonstrating the intricate nature of synthesizing these compounds (Xiao et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is characterized through conformational analysis, where DFT optimization confirms the molecular structure. X-ray single crystal diffraction plays a crucial role in determining the crystal structure, further analyzed using Hirshfeld surface analysis and 2D fingerprint plots to quantify intermolecular interactions. This analysis highlights the significance of the molecular structure in understanding the compound's chemical behavior and potential interactions (Xiao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide and its analogs are diverse, ranging from carbonylation reactions in the presence of catalysts to the synthesis of derivatives through reactions with various nucleophiles. These reactions are pivotal for modifying the compound to enhance its pharmacological properties and to understand its chemical reactivity and stability under different conditions (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their practical application and effectiveness as pharmacological agents. These properties are influenced by the compound's molecular structure and the nature of its substituents, which can affect its behavior in biological systems and its interaction with other compounds.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with different chemical agents, and stability under various conditions, are crucial for the compound's application in pharmaceuticals. Understanding these properties helps in predicting the compound's behavior in complex chemical and biological environments, facilitating its use in targeted pharmacological applications.
References
- (Xiao et al., 2022): Synthesis, crystal structure and DFT study of benzenesulfonamide compounds.
- (Ishii et al., 1997): Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Several studies have explored sulfonamide derivatives for their inhibitory effects on human carbonic anhydrase isoforms, which are enzymes involved in numerous physiological processes including respiration, acid-base balance, and various disease states. The research demonstrates that these compounds, by virtue of their structural features, exhibit potent inhibitory action against specific isoforms of carbonic anhydrase, such as hCA II and hCA VII, which are implicated in conditions like glaucoma, epilepsy, obesity, and cancer. These findings suggest potential therapeutic applications in treating diseases associated with the dysregulation of these enzymes (Mishra et al., 2017).
Novel Synthetic Routes and Molecular Structures
Research into the synthesis of novel sulfonamide compounds has led to the development of molecules with potential as carbonic anhydrase inhibitors and other therapeutic agents. The synthesis processes often involve the creation of compounds that incorporate piperazine and sulfonamide groups, contributing to the diversification of chemical libraries with potential biological activity. These synthetic endeavors aim at exploring new therapeutic avenues and understanding the structure-activity relationships of these compounds (Aboussafy & Clive, 2012).
Anticancer and Antioxidant Properties
A subset of sulfonamide derivatives has been investigated for their anticancer and antioxidant properties. These compounds have shown activity against various cancer cell lines and possess free radical scavenging abilities. The research highlights the potential of these molecules in the development of new anticancer therapies and as antioxidants, contributing to the growing interest in sulfonamides as versatile molecules for therapeutic development (Küçükgüzel et al., 2013).
Environmental and Industrial Applications
Studies have also explored the environmental and industrial applications of piperazine derivatives. For instance, the degradation resistance of piperazine in carbon dioxide capture processes has been examined, highlighting its potential utility in industrial applications related to environmental management and greenhouse gas control. This research underscores the importance of understanding the chemical stability and reactivity of such compounds in various conditions, which could lead to more efficient and environmentally friendly technologies (Freeman et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-3-20-10-12-21(13-11-20)18(22)15-6-8-16(9-7-15)19(2)26(23,24)17-5-4-14-25-17/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMBTBOCWRIAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)

![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)
![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)

![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)



![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)